molecular formula C11H4ClF3N2S B1598361 2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile CAS No. 286430-58-8

2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile

Cat. No. B1598361
M. Wt: 288.68 g/mol
InChI Key: HQMDUCXESPXKLJ-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including Lewis structures, line-angle structures, and 3D models.



Synthesis Analysis

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Molecular Structure Analysis

This involves examining the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This could include reactions where the compound is synthesized or used as a reactant. The products of the reaction and the conditions under which it occurs would also be noted.



Physical And Chemical Properties Analysis

This would include properties such as the compound’s melting point, boiling point, solubility, density, and refractive index. Its chemical properties, such as its acidity or basicity, its reactivity with other substances, and its preferred oxidation state or states, would also be included.


Scientific Research Applications

Heterocyclic Chemistry and Synthesis of Novel Compounds

Novel Heterocycles Synthesis

The reactivity of 2-chloronicotinonitrile (a close relative of the compound of interest) with thioureas has been explored, leading to the synthesis of new heterocyclic compounds. These reactions involve displacement of chlorine by nitrogen from thioureas, resulting in secondary cyclizations and the formation of a new ring system, highlighting its utility in developing novel heterocyclic chemistry (Coppola & Shapiro, 1981).

Organic Synthesis and Functionalization

Deoxydative Substitution Reactions

The compound has been involved in studies exploring deoxydative substitution reactions, such as those with nicotinamide and nicotinic acid N-oxides. These reactions yield a mixture of substituted nicotinamides and nicotinonitriles, demonstrating its potential in organic synthesis and functionalization (Prachayasittikul & Bauer, 1985).

Material Science and Photophysical Properties

Synthesis of Nicotinonitrile Derivatives

The synthesis of nicotinonitrile derivatives incorporating elements like pyrene and fluorene has been reported. These compounds exhibit strong blue-green fluorescence emission, suggesting their application in materials science, particularly in the development of environmentally sensitive fluorophores (Hussein, El Guesmi, & Ahmed, 2019).

Agricultural Applications

Rice Production and Environmental Impact

A study on the nitrification inhibitor 2-chloro-6-(trichloromethyl)-pyridine, closely related to the compound of interest, evaluated its effectiveness in rice production. The study found that it can significantly increase rice yield and reduce nitrous oxide emissions, indicating its potential application in sustainable agriculture (Sun et al., 2015).

Safety And Hazards

This would include information on the compound’s toxicity, flammability, and reactivity. Precautions for safe handling, storage, and disposal would also be noted.


Future Directions

This could include potential applications for the compound, areas of research interest, and unanswered questions about its properties or behavior.


Please note that the availability of this information can vary depending on the compound and the extent to which it has been studied. For a specific compound like “2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile”, you may need to consult specialized chemical databases or scientific literature. If you have access to a university library, the librarians there may be able to help you find more information. You could also consider reaching out to researchers who specialize in this area. They may be able to provide you with the most up-to-date and accurate information. Please remember to always handle chemical compounds safely and responsibly.


properties

IUPAC Name

2-chloro-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4ClF3N2S/c12-10-6(5-16)7(11(13,14)15)4-8(17-10)9-2-1-3-18-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMDUCXESPXKLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4ClF3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381720
Record name 2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile

CAS RN

286430-58-8
Record name 2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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